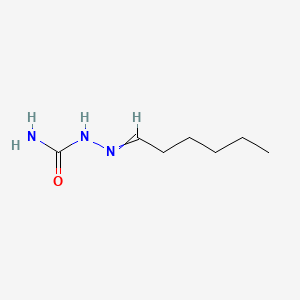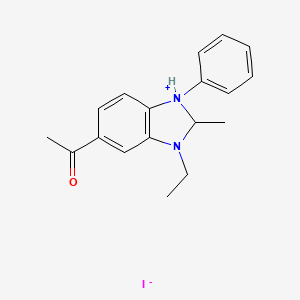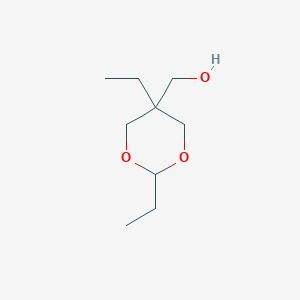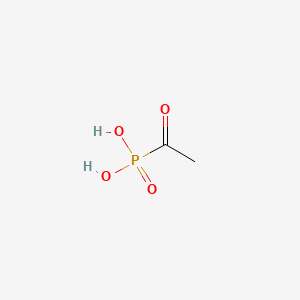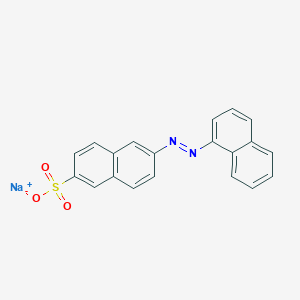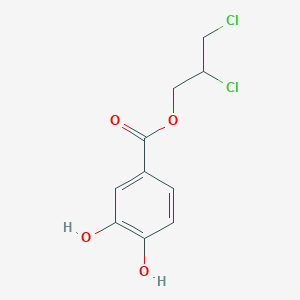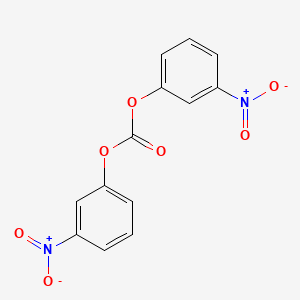
Bis(3-nitrophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-nitrophenyl) carbonate is an organic compound with the molecular formula C13H8N2O7. It is a derivative of carbonic acid where two 3-nitrophenyl groups are bonded to a central carbonate group. This compound is known for its use in organic synthesis, particularly in the preparation of various esters and ureas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(3-nitrophenyl) carbonate can be synthesized through the reaction of 3-nitrophenol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction typically occurs in an inert solvent like chloroform or dichloromethane. The general reaction scheme is as follows:
2C6H4(NO2)OH+COCl2→C6H4(NO2)OCOOC6H4(NO2)+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of triphosgene instead of phosgene is often preferred due to its safer handling properties.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-nitrophenyl) carbonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with amines to form ureas.
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Reacts with water to form 3-nitrophenol and carbon dioxide.
Common Reagents and Conditions
Amines: For urea formation, common amines such as benzylamine or aniline are used.
Alcohols: For ester formation, alcohols like methanol or ethanol are used.
Water: For hydrolysis, water is the primary reagent.
Major Products
Ureas: Symmetrical and unsymmetrical ureas.
Esters: Various 3-nitrophenyl esters.
3-Nitrophenol: Formed during hydrolysis.
Aplicaciones Científicas De Investigación
Bis(3-nitrophenyl) carbonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Peptide Synthesis: Used as a coupling reagent for the preparation of peptide bonds.
Pharmaceuticals: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and advanced materials.
Bioconjugation: Employed in the modification of biomolecules for various biological studies.
Mecanismo De Acción
The mechanism of action of bis(3-nitrophenyl) carbonate involves the activation of the carbonate group, making it susceptible to nucleophilic attack. The electron-withdrawing nitro groups enhance the electrophilicity of the carbonate carbon, facilitating reactions with nucleophiles such as amines and alcohols. This leads to the formation of ureas and esters, respectively.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-nitrophenyl) carbonate
- Bis(2-nitrophenyl) carbonate
- Bis(4-nitrophenyl) phosphate
Uniqueness
Bis(3-nitrophenyl) carbonate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of products formed. Compared to bis(4-nitrophenyl) carbonate, it may exhibit different reactivity patterns due to steric and electronic effects.
Propiedades
Número CAS |
5676-72-2 |
|---|---|
Fórmula molecular |
C13H8N2O7 |
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
bis(3-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-11-5-1-3-9(7-11)14(17)18)22-12-6-2-4-10(8-12)15(19)20/h1-8H |
Clave InChI |
GDOLZIOIEBBPMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


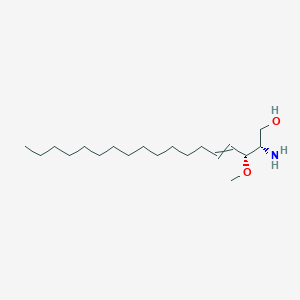
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
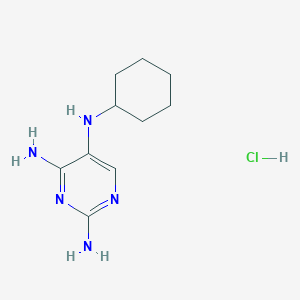

![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
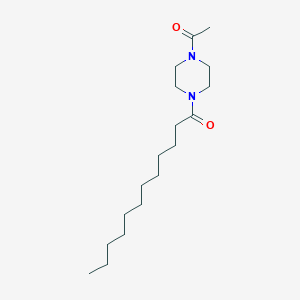
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)
